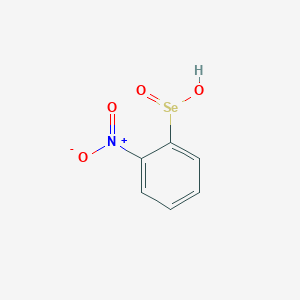![molecular formula C10H15NS B14633429 2-[(2-Methylpropyl)sulfanyl]aniline CAS No. 53036-43-4](/img/structure/B14633429.png)
2-[(2-Methylpropyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropylthio)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2-(2-methylpropylthio) group. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylpropylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway. This reaction typically requires high temperatures and/or high pressures to ensure high yields .
Industrial Production Methods: In industrial settings, the production of 2-(2-methylpropylthio)aniline may involve the use of palladium-catalyzed amination reactions. These methods are favored due to their efficiency and ability to produce high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methylpropylthio)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated anilines.
Aplicaciones Científicas De Investigación
2-(2-Methylpropylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methylpropylthio)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Aniline: The parent compound, which lacks the 2-(2-methylpropylthio) group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Chloroaniline: An aniline derivative with a chlorine atom substituted at the 2-position.
Uniqueness: 2-(2-Methylpropylthio)aniline is unique due to the presence of the 2-(2-methylpropylthio) group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
53036-43-4 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
2-(2-methylpropylsulfanyl)aniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |
Clave InChI |
JGIPBIADCIGWNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


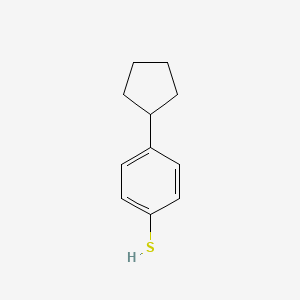
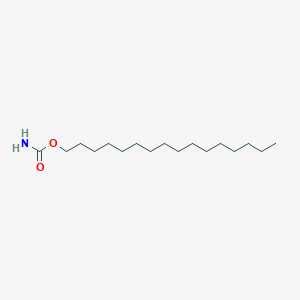

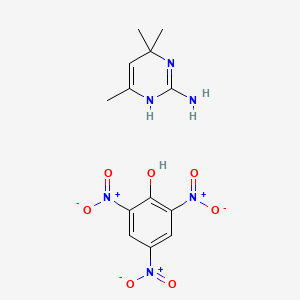
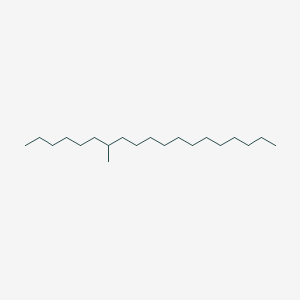
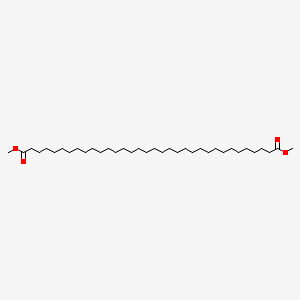
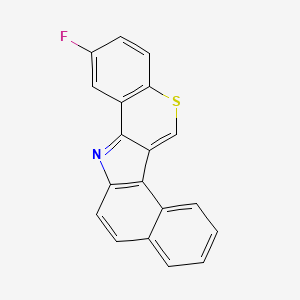
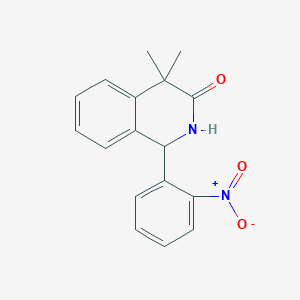
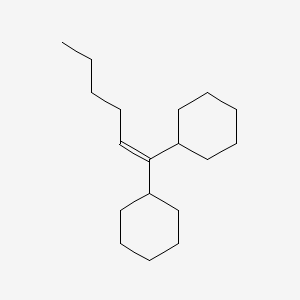
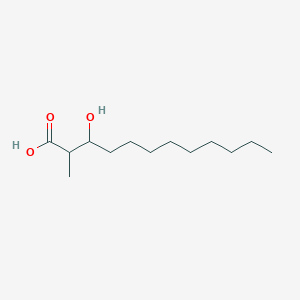
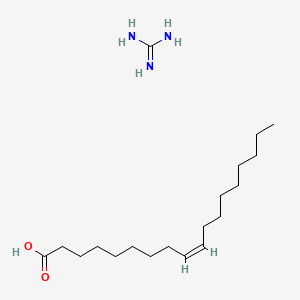

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
